![molecular formula C23H21N7O2 B2659881 (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(pyrimidin-2-yloxy)phenyl)methanone CAS No. 1421455-35-7](/img/structure/B2659881.png)
(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(pyrimidin-2-yloxy)phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(pyrimidin-2-yloxy)phenyl)methanone is a complex organic molecule featuring multiple heterocyclic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(pyrimidin-2-yloxy)phenyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and pyrrole intermediates, which are then coupled with piperazine and phenylmethanone derivatives. Key steps include:
Formation of the pyrimidine ring: This can be achieved through a condensation reaction involving a suitable aldehyde and an amine.
Synthesis of the pyrrole ring: This often involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Coupling reactions: The pyrimidine and pyrrole intermediates are coupled with piperazine through nucleophilic substitution reactions.
Final assembly: The resulting intermediate is then reacted with the phenylmethanone derivative under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(pyrimidin-2-yloxy)phenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
科学研究应用
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. The structure's unique combination of piperazine and pyrimidine rings is believed to enhance interaction with biological targets involved in cancer cell proliferation. For instance, similar compounds have been identified as irreversible inhibitors of menin-MLL interactions, which are critical in certain types of leukemia and lymphoma treatments .
Antimicrobial Properties
Compounds with similar structural features have demonstrated antimicrobial activity against various pathogens. The presence of the pyrimidine moiety is often linked to enhanced bioactivity, making it a candidate for further exploration in the development of new antimicrobial agents .
Neuropharmacological Effects
The piperazine ring is known for its neuroactive properties. Compounds incorporating this moiety have been studied for their effects on neurotransmitter systems, potentially leading to applications in treating neurological disorders such as depression and anxiety .
Synthesis Methodologies
The synthesis of (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(pyrimidin-2-yloxy)phenyl)methanone typically involves several key steps:
- Formation of the Piperazine Derivative : The initial step often includes the reaction of a suitable piperazine precursor with a pyrimidine derivative under controlled conditions to yield the desired piperazine-pyrimidine hybrid.
- Coupling Reactions : Subsequent coupling reactions with phenolic compounds containing pyrimidine moieties are performed to achieve the final structure. This may involve various coupling agents and solvents to optimize yield and purity.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to isolate the compound from unreacted materials and by-products.
In Vitro Studies
In vitro assays have been conducted to evaluate the anticancer efficacy of related compounds against human cancer cell lines. For example, studies demonstrated that modifications in substituents on the pyrimidine ring significantly influenced cytotoxicity profiles, suggesting that further structural optimization could enhance therapeutic potential .
Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis has been performed on similar compounds, revealing that specific substituents on the piperazine and pyrimidine rings can dramatically alter biological activity. This insight is crucial for guiding future synthetic efforts aimed at developing more potent analogs .
作用机制
The mechanism of action of (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(pyrimidin-2-yloxy)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(pyrimidin-2-yloxy)phenyl)methanone: can be compared with other compounds featuring similar structural motifs, such as:
- (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(pyridin-2-yloxy)phenyl)methanone
- (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(pyrimidin-2-yloxy)benzyl)methanone
These compounds share similar core structures but differ in the substituents attached to the phenyl or pyrimidine rings, which can influence their chemical properties and biological activities.
生物活性
The compound (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(pyrimidin-2-yloxy)phenyl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines various pharmacophores, making it a candidate for exploring diverse biological activities, particularly in the realm of cancer therapeutics and kinase inhibition.
Structural Characteristics
This compound features:
- Pyrimidine and Piperazine Moieties : These are commonly found in many kinase inhibitors and contribute to the compound's interaction with biological targets.
- Pyrrol Group : Enhances binding affinity and selectivity towards specific kinases.
The molecular formula for this compound is C20H22N6O3, with a molecular weight of approximately 426.5 g/mol .
The biological activity of this compound is primarily attributed to its ability to inhibit key kinases involved in cellular signaling pathways. Kinases play crucial roles in regulating cell growth, survival, and metabolism, making them vital targets for cancer therapy.
Key Mechanisms:
- Kinase Inhibition : The compound likely acts as an ATP-competitive inhibitor, which is essential for blocking the phosphorylation processes that drive tumor growth.
- Selectivity : Preliminary studies suggest that modifications to the structure can enhance selectivity for specific kinases, potentially reducing off-target effects .
Biological Activity and Assays
Research has shown that compounds similar to this compound exhibit significant inhibitory effects on various cancer cell lines. For example, studies involving related piperazine derivatives demonstrated potent growth inhibition across multiple human cancer cell lines .
Table 1: Summary of Biological Activity
Compound | Target Kinase | IC50 (nM) | Cell Line Tested |
---|---|---|---|
Compound A | PKB (Akt) | <100 | MCF7 (Breast Cancer) |
Compound B | PKA | 150 | A549 (Lung Cancer) |
Compound C | mTOR | 200 | HCT116 (Colon Cancer) |
Case Studies
Several case studies have highlighted the efficacy of similar compounds in preclinical models:
- In Vivo Efficacy : One study demonstrated that a structurally related compound significantly inhibited tumor growth in xenograft models, showing promise for further development into clinical candidates .
- Biomarker Modulation : Another investigation revealed that treatment with related piperazine derivatives led to modulation of biomarkers associated with the PI3K-Akt-mTOR pathway, indicating a mechanism through which these compounds exert their antitumor effects .
Future Directions
Research into this compound should focus on:
- Structure-Activity Relationship Studies : To optimize its pharmacological profile and enhance selectivity for desired targets.
- Toxicology and Pharmacokinetics : Essential for assessing the safety and efficacy of this compound in clinical settings.
属性
IUPAC Name |
(4-pyrimidin-2-yloxyphenyl)-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O2/c31-22(18-4-6-19(7-5-18)32-23-24-8-3-9-25-23)30-14-12-29(13-15-30)21-16-20(26-17-27-21)28-10-1-2-11-28/h1-11,16-17H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHJWCXRSRAVAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=C3)C(=O)C4=CC=C(C=C4)OC5=NC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。